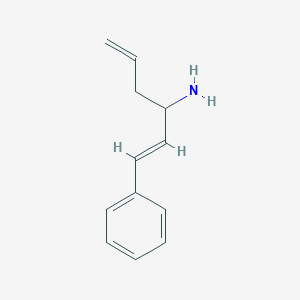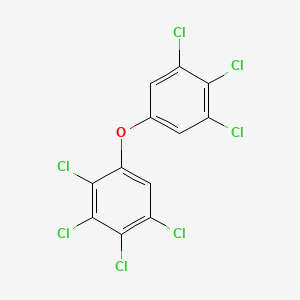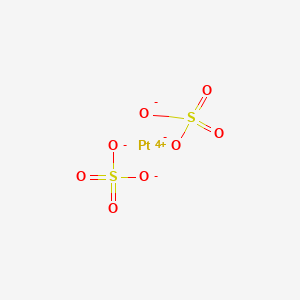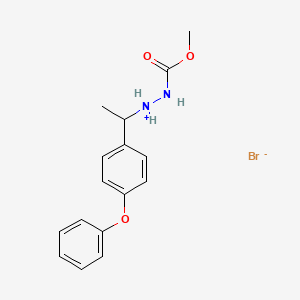
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is a chemical compound with a complex structure that includes a carbazate group, a phenoxybenzyl moiety, and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide typically involves multiple steps. One common method includes the reaction of alpha-methyl-p-phenoxybenzyl chloride with methyl carbazate in the presence of a base to form the desired carbazate. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxybenzyl moiety.
Reduction: Reduced forms of the carbazate group.
Substitution: Substituted carbazate derivatives.
Scientific Research Applications
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbazate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide involves its interaction with specific molecular targets. The carbazate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenoxybenzyl moiety may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl carbazate: A simpler carbazate compound with similar reactivity but lacking the phenoxybenzyl moiety.
Phenoxybenzyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is unique due to the combination of its carbazate and phenoxybenzyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications that require specific interactions with biological molecules or chemical intermediates.
Properties
CAS No. |
72050-74-9 |
|---|---|
Molecular Formula |
C16H19BrN2O3 |
Molecular Weight |
367.24 g/mol |
IUPAC Name |
(methoxycarbonylamino)-[1-(4-phenoxyphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C16H18N2O3.BrH/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14;/h3-12,17H,1-2H3,(H,18,19);1H |
InChI Key |
OXTPDGAUZDWLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)[NH2+]NC(=O)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


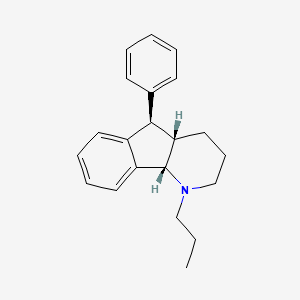
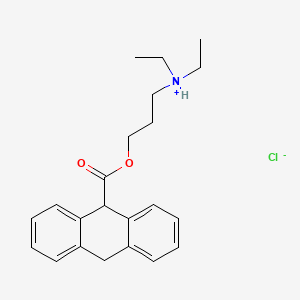
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
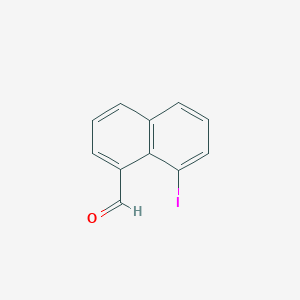
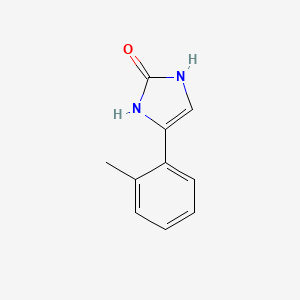
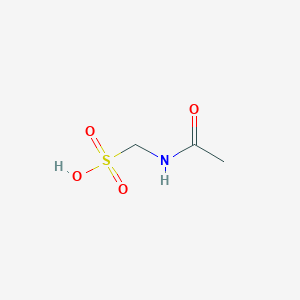

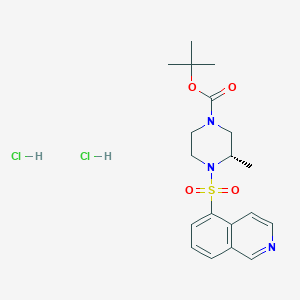
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
